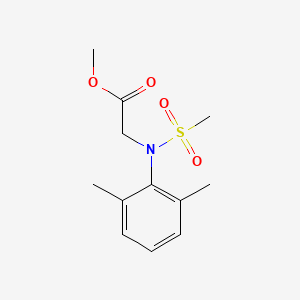

methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(2,6-dimethyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-6-5-7-10(2)12(9)13(18(4,15)16)8-11(14)17-3/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZIJZSVUKLVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,6-dimethylphenylamine with methylsulfonyl chloride to form the intermediate N-(2,6-dimethylphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine methyl ester under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

Substitution: Conditions typically involve the use of catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Preparation Methods:

The synthesis of methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,6-dimethylphenylamine with methylsulfonyl chloride to form an intermediate. This intermediate is subsequently reacted with glycine methyl ester under basic conditions using solvents like dichloromethane and bases such as triethylamine. The optimization of reaction conditions is crucial for maximizing yield and purity in industrial settings.

Biological Applications

Biological Activity:

this compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Properties: Studies have shown that this compound can significantly reduce pro-inflammatory cytokine levels in vitro, indicating its potential in managing inflammatory diseases.

- Anticancer Activity: In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10-20 µM.

- Neuroprotective Effects: The compound has been found to protect neuronal cells from oxidative stress-induced apoptosis, evidenced by reduced markers of cell death in treated cultures compared to controls.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural features and biological activities of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine | Similar dimethylphenyl group | Anti-inflammatory properties |

| N-Methylsulfonylglycine | Lacks aromatic ring; simpler structure | Lower biological activity |

| N-(2-Methylphenyl)-N-(methylsulfonyl)glycine | Contains one methyl group on phenyl | Distinct pharmacokinetic properties |

Case Studies and Experimental Data

Several studies have documented the efficacy of this compound:

- Anti-inflammatory Studies: A notable study demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound.

- Anticancer Efficacy: Research indicated that treatment with this compound led to a marked decrease in cancer cell viability across multiple cell lines.

- Neuroprotection: Experimental data suggest that the compound effectively mitigates oxidative stress in neuronal cells.

Industrial Applications

Beyond its biological implications, this compound holds potential for industrial applications:

- Pharmaceutical Development: Its unique properties make it a valuable lead compound for drug development targeting inflammatory diseases and cancers.

- Specialty Chemicals Production: The compound can serve as an intermediate for synthesizing other bioactive molecules or specialty chemicals in organic synthesis.

Mechanism of Action

The mechanism of action of methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the methylsulfonyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Glycinate/Ester Family

The following table compares methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate with key analogues:

Key Observations:

- Substituent Effects : The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to the methoxyacetyl (metalaxyl) or phenylacetyl (benalaxyl) groups. This may enhance its stability or alter its mode of action in biological systems .

- Commercial Viability : The discontinuation of the target compound contrasts with the sustained availability of metalaxyl and benalaxyl, possibly due to superior efficacy, lower toxicity, or regulatory approval of the latter .

Functional Analogues in the Acetamide Class

Several chloroacetamide herbicides share the 2,6-dimethylphenyl motif but differ in core structure and substituents:

Key Observations:

- Structural Divergence : These compounds utilize an acetamide backbone instead of glycinate, which may confer different binding affinities or environmental persistence.

- herbicide) .

Research and Development Insights

- Synthetic Pathways : The synthesis of this compound likely involves sulfonylation of glycine precursors, contrasting with the acylation steps used for metalaxyl and benalaxyl .

- Environmental and Toxicological Profile : The discontinuation of the target compound may reflect unresolved challenges in toxicity, biodegradability, or regulatory compliance compared to established alternatives like metalaxyl .

Biological Activity

Methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇N₁O₄S

- Molecular Weight : Approximately 271.33 g/mol

- Structure : The compound features a methylsulfonyl group attached to a glycine derivative, contributing to its biological reactivity and interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Receptor Binding : It could interact with cellular receptors, modulating their activity and influencing physiological responses.

- Pathway Modulation : The compound may affect signaling pathways within cells, leading to changes in cellular behavior and function.

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Potential : Research indicates that it might have inhibitory effects on cell over-proliferation, which is relevant in cancer therapy .

- Neurological Applications : There is potential for use in neurological disorders due to its interaction with neurotransmitter systems .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate | C₁₂H₁₇N₁O₄S | Similar structure; different substitution on the phenyl ring |

| Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate | C₁₀H₁₁Cl₂N₁O₄S | Chlorine substituents affecting biological activity |

| This compound | C₁₂H₁₇N₁O₄S | Variation in phenolic substitution impacting properties |

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound shows significant enzyme inhibition in various assays. For example, it was found to inhibit Rho kinase activity, which is implicated in several diseases such as hypertension and cancer .

- Animal Models : In preclinical studies involving animal models of inflammation and pain, the compound exhibited a reduction in symptoms comparable to established anti-inflammatory drugs. This suggests its potential as an alternative therapeutic agent .

- Pharmacological Profiling : Detailed pharmacological profiling revealed that the compound interacts with multiple targets within the central nervous system (CNS), indicating potential applications in treating neurological disorders .

Q & A

Basic: What synthetic strategies are recommended for preparing methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves sequential functionalization of the glycinate backbone. A plausible route includes:

Amide Coupling : React 2,6-dimethylaniline with methylsulfonyl chloride to form the N-sulfonamide intermediate.

Esterification : Introduce the glycine methyl ester via nucleophilic substitution or coupling reagents like EDCI/HOBt.

Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (40–60°C), and stoichiometric ratios to minimize byproducts.

Key Reference : Similar Ugi-4CR reactions for glycinate derivatives (e.g., maleopimaric acid derivatives) highlight the use of isocyanides and paraformaldehyde for one-pot syntheses .

Advanced: How can enantiomeric resolution of this compound be achieved, and what analytical methods validate enantiopurity?

Answer:

- Chiral Separation : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10).

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) can confirm absolute configuration .

- Spectroscopy : Compare NMR shifts with chiral solvating agents (e.g., Eu(hfc)) to assess enantiomeric excess.

Note : Derivatives like N-Methyl-N-phenylglycine hydrochloride require similar chiral validation .

Basic: What spectroscopic signatures are critical for characterizing this compound?

Answer:

- NMR :

- : δ 2.2–2.4 ppm (aromatic methyl groups), δ 3.2–3.5 ppm (SOCH), δ 3.7 ppm (ester OCH).

- : ~170 ppm (ester C=O), ~55 ppm (OCH).

- IR : Strong bands at 1320–1170 cm (S=O stretching).

- MS : Molecular ion [M+H] at m/z 313 (calculated for CHNOS).

Reference : Spectral patterns align with structurally related sulfonamides and glycinate esters .

Advanced: How can degradation pathways of this compound under varying pH conditions be systematically studied?

Answer:

- Experimental Design :

- Stability Studies : Incubate solutions (pH 1–13) at 25°C/40°C, sampling at intervals (0, 24, 48 hrs).

- Analytical Tools : HPLC-MS (e.g., C18 column, acetonitrile/water gradient) to track decomposition products.

- Kinetics : Fit data to first-order models to calculate half-lives.

- Key Insights : Hydrolysis of the ester group is pH-dependent; sulfonamide stability is higher in acidic conditions (cf. metalaxyl degradation studies) .

Basic: What biological activities are reported for N-(2,6-dimethylphenyl) glycinate analogs, and how does the methylsulfonyl group influence efficacy?

Answer:

- Fungicidal Activity : Metalaxyl (methoxyacetyl analog) targets oomycetes by inhibiting RNA polymerase I. The methylsulfonyl group may alter binding affinity due to increased electron-withdrawing effects .

- Structure-Activity : Sulfonyl groups enhance metabolic stability compared to acetyl substituents, as seen in pesticide SAR studies .

Advanced: How should researchers address discrepancies in crystallographic data for this compound’s derivatives?

Answer:

- Refinement Protocols :

- Case Study : Discrepancies in maleopimaric acid derivatives were resolved by refining twinning parameters and hydrogen bonding networks .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with homology models of fungal RNA polymerase (based on PDB: 1TGH).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- Electrostatic Maps : Analyze sulfonyl group interactions with active-site arginine residues (cf. metalaxyl’s methoxyacetyl interactions) .

Basic: How can researchers mitigate toxicity risks during handling of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.